molecular formula C21H21FN2O3 B2673610 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide CAS No. 921794-27-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide

Cat. No.: B2673610
CAS No.: 921794-27-6
M. Wt: 368.408
InChI Key: LEYSVPGJZUCOFT-UHFFFAOYSA-N
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Description

Historical Development of Oxazepine Chemistry

The exploration of oxazepines began in the mid-20th century, driven by the demand for novel heterocyclic frameworks in drug discovery. Early synthetic routes relied on cyclocondensation reactions between aminophenols and carbonyl compounds. For instance, 2-aminophenols reacting with alkynones under thermal conditions (100°C in 1,4-dioxane) yielded benzo[b]oxazepines through a proposed 7-endo-dig cyclization mechanism. This method marked a departure from traditional approaches that depended on Schiff base intermediates.

By the 1980s, researchers expanded the toolkit to include anhydride-based cycloadditions. For example, reactions between Schiff bases (derived from 2-chlorobenzaldehyde and aromatic amines) and anhydrides like 3-nitrophthalic or itaconic anhydrides produced 1,3-oxazepine derivatives via [2+5] cycloaddition. These advances laid the groundwork for diversifying substitution patterns, as seen in the synthesis of 2-(p-N,N-dimethylaminobenzyl)-3-aryl oxazepines.

Table 1: Evolution of Synthetic Methods for Benzo[b]oxazepines

Era Method Key Reagents Reference
1960s–2000s Schiff base cyclization 2-aminophenols, aldehydes
2010s–2020s Alkynone cyclization 2-aminophenols, alkynones
2020s Anhydride-based [2+5] cycloaddition Schiff bases, anhydrides

Nomenclature and Classification System

Benzo[b]oxazepines follow IUPAC nomenclature rules, where the prefix benzo denotes the fused benzene ring, and the suffix oxazepine specifies the seven-membered ring containing oxygen (oxa-) and nitrogen (-azepine). The numbering begins at the oxygen atom, with the nitrogen at position 4. Substituents are assigned positions based on this framework.

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-4-fluorobenzamide derives its name from:

  • A benzo[b]oxazepine core (positions 1–7).
  • An allyl group at position 5.
  • Two methyl groups at position 3.
  • A 4-oxo moiety at position 4.
  • A 4-fluorobenzamide substituent at position 8.

Table 2: Substituent Positions in the Target Compound

Position Substituent Functional Role
3 3,3-dimethyl Steric stabilization
4 4-oxo Hydrogen-bond acceptor
5 allyl Conformational flexibility
8 4-fluorobenzamide Pharmacophore anchoring

Significance in Heterocyclic Chemistry Research

Benzo[b]oxazepines occupy a pivotal role in drug development due to their structural mimicry of bioactive natural products and capacity for multi-target engagement. Their synthetic adaptability enables the introduction of pharmacophores at strategic positions, enhancing binding affinity and selectivity. For example, the 4-fluorobenzamide group in the target compound is a common motif in kinase inhibitors, suggesting potential applications in oncology.

Recent studies highlight their utility in central nervous system (CNS) therapeutics. Derivatives like asenapine and olanzapine (atypical antipsychotics) share structural similarities with benzooxazepines, underscoring their CNS permeability and receptor modulation capabilities. Additionally, the spirocyclic variant 1'-benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[b]oxazepine-2,4'-piperidine] demonstrates the scaffold’s versatility in designing conformationally restricted analogs.

Position of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-4-fluorobenzamide Within the Field

This compound exemplifies advanced structural optimization within the benzooxazepine family. The allyl and 3,3-dimethyl groups at positions 5 and 3, respectively, confer steric bulk that may enhance metabolic stability, while the 4-oxo moiety facilitates hydrogen bonding with biological targets. The 4-fluorobenzamide substituent at position 8 introduces electron-withdrawing effects, potentially modulating electron density in the aromatic ring to improve target affinity.

Synthetic Pathway Insights :

  • Core Formation : The benzo[b]oxazepine core is synthesized via alkynone cyclization, as described in , ensuring regioselective ring closure.
  • Functionalization : Subsequent Friedel-Crafts acylation introduces the 4-fluorobenzamide group, leveraging benzene as a solvent to control reaction kinetics.
  • Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular formula C₂₁H₂₁FN₂O₃ and regiochemistry.

Table 3: Key Physicochemical Properties

Property Value Method
Molecular Weight 368.4 g/mol Mass Spectrometry
Melting Point Not reported
Solubility Low in aqueous buffers Computational modeling

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSVPGJZUCOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of 370.47 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepin core with an allyl substituent and a fluorobenzamide moiety.

Biological Activity Overview

Research into the biological activity of this compound has indicated various potential effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxazepin compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess such activity.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, in silico studies have indicated potential inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in steroid metabolism and has implications in hormone-related cancers.
  • Antimicrobial Properties : Heterocyclic compounds often exhibit antimicrobial properties. Research has shown that certain oxazepins can inhibit bacterial growth, suggesting that this compound may also have similar effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of oxazepin derivatives for their anticancer properties. The most potent compound exhibited an IC50 value of 0.9 µM against the CCRF-CEM leukemia cell line. The structure–activity relationship (SAR) analysis indicated that modifications at the 4-position significantly enhance cytotoxicity .

Case Study 2: Enzyme Inhibition

In a pharmacological evaluation involving 17β-HSD3 inhibitors, several derivatives were synthesized and tested. The most effective inhibitors had IC50 values ranging from 700 nM to 900 nM. These findings suggest that this compound could be developed as a lead compound for further studies in steroid-related conditions .

Case Study 3: Antimicrobial Activity

Research into related oxazepin compounds has highlighted their potential as antimicrobial agents. For example, studies demonstrated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may warrant investigation for similar properties .

Summary Table of Biological Activities

Activity Type Description IC50/Effectiveness
AnticancerInhibitory effects on leukemia cell linesIC50 = 0.9 µM
Enzyme InhibitionPotential inhibitor of 17β-HSD3IC50 = 700 nM to 900 nM
AntimicrobialInhibition against bacterial strains like S. aureus and E. coliSignificant inhibition observed

Comparison with Similar Compounds

Structural Comparison with Analogues

The target compound shares structural homology with several benzooxazepine derivatives, differing primarily in substituents and functional groups. Key analogues include:

Compound Name 5-Position 3-Position 8/7-Position Core Modification Molecular Weight Key Features
Target Compound Allyl Dimethyl 4-Fluorobenzamide Benzooxazepine 396.41 g/mol Enhanced steric hindrance; para-fluoro electronic effects
GSK2982772 Methyl H 1H-1,2,4-triazole-3-carboxamide Benzooxazepine 434.42 g/mol Triazole ring; benzyl group; RIPK1 affinity
BD630392 Benzyl H Isoxazole-3-carboxamide Benzooxazepine 377.39 g/mol Isoxazole moiety; methyl group
3-Fluoro isomer Allyl Dimethyl 3-Fluorobenzamide Benzooxazepine 396.41 g/mol Meta-fluoro substitution; structural isomer

Key Structural Insights :

  • 3-Position : Dimethyl substituents in the target compound likely reduce metabolic oxidation at this position, improving stability versus analogues with hydrogen (GSK2982772, BD630392) .
  • Fluorobenzamide Position : The para-fluoro group in the target compound vs. meta-fluoro in its isomer could alter electronic distribution, impacting hydrogen bonding or hydrophobic interactions with targets.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The allyl and dimethyl groups may increase logP vs.
  • Metabolic Stability: Dimethyl groups at the 3-position likely protect against oxidative metabolism, extending half-life compared to non-methylated analogues .
  • Solubility : The 4-fluorobenzamide’s polarity may counterbalance hydrophobic substituents, though exact solubility data is unavailable.

Q & A

Q. Advanced

  • Experimental replication : Test solubility in multiple solvents (e.g., DMSO, ethanol) under controlled humidity/temperature .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC–MS to identify degradation products .
  • Cross-reference analogs : Compare with structurally similar compounds (e.g., 4-chlorobenzamide derivatives) to infer trends .

What methodologies are recommended for studying this compound’s mechanism of action?

Q. Advanced

  • Enzyme kinetics : Michaelis-Menten assays to evaluate inhibition constants (Ki) against target enzymes .
  • Cellular assays : siRNA knockdown or CRISPR-Cas9 models to validate target relevance .
  • Molecular dynamics simulations : Predict binding modes and residence times in silico .

How can the synthetic yield of this compound be improved?

Advanced
Strategies include:

  • Catalyst optimization : Use Pd-based catalysts for coupling reactions to reduce byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h for cyclization) .
  • Flow chemistry : Continuous processing to enhance reproducibility and scalability .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : -20°C in airtight, light-protected vials with desiccants .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the allyl group .

How does the fluorobenzamide moiety influence pharmacokinetic properties?

Q. Advanced

  • Bioavailability : Fluorine enhances membrane permeability via increased lipophilicity .
  • Metabolism : The 4-fluoro group resists oxidative metabolism compared to methoxy analogs .

What in vitro models are suitable for preliminary toxicity screening?

Q. Advanced

  • HepG2 cells : Assess hepatotoxicity via ATP-based viability assays .
  • hERG inhibition assays : Patch-clamp studies to evaluate cardiac risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.